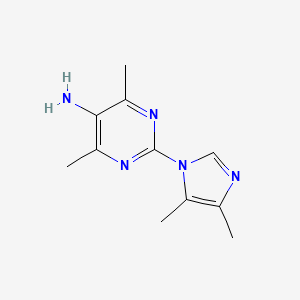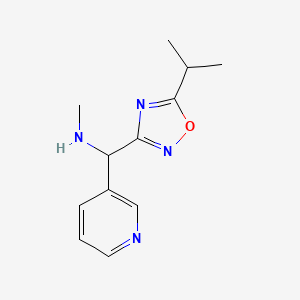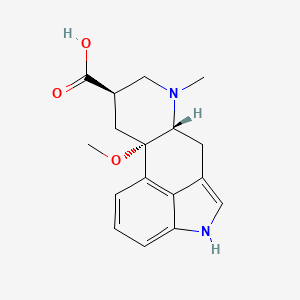
Light lysergic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a precursor to a wide range of ergoline alkaloids produced by the ergot fungus. These alkaloids have significant pharmacological properties and have been used in various therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of light lysergic acid involves several complex steps. One common method is the total synthesis approach, which includes the formation of the C–C bond between C10 and C11 via cleavage of an aziridine ring . Another method involves the use of palladium-catalyzed domino cyclization reactions . These synthetic routes require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.
Industrial Production Methods
Industrial production of this compound typically involves the hydrolysis of natural lysergamides derived from the ergot fungus . This process is followed by purification steps to isolate the desired compound. The production methods are designed to be scalable and efficient to meet the demands of pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Light lysergic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of lysergic acid diethylamide (LSD), a well-known hallucinogenic compound .
Applications De Recherche Scientifique
Light lysergic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of light lysergic acid involves its interaction with serotonin receptors in the brain. It binds to and activates the 5-hydroxytryptamine receptor 2A (5-HT2A), leading to alterations in neurotransmission and resulting in various psychological effects . This interaction affects multiple neuronal pathways, including those involving serotonin, dopamine, glutamate, and noradrenaline .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysergic acid diethylamide (LSD): A potent hallucinogenic compound derived from light lysergic acid.
D-lysergic acid amide (LSA): A naturally occurring psychedelic substance found in the seeds of certain plants.
Ergotamine: An ergot alkaloid used in the treatment of migraines.
Ergocryptine: Another ergot alkaloid with pharmacological properties.
Uniqueness
This compound is unique due to its role as a precursor to a wide range of pharmacologically active compounds. Its ability to undergo various chemical reactions and form derivatives with significant therapeutic potential sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C17H20N2O3 |
|---|---|
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
(6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C17H20N2O3/c1-19-9-11(16(20)21)7-17(22-2)12-4-3-5-13-15(12)10(8-18-13)6-14(17)19/h3-5,8,11,14,18H,6-7,9H2,1-2H3,(H,20,21)/t11-,14-,17+/m1/s1 |
Clé InChI |
AIPOVVZMHZFYIP-ZLENFMNRSA-N |
SMILES isomérique |
CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)C(=O)O |
SMILES canonique |
CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





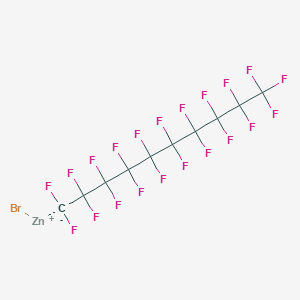
![4-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14879410.png)
![tert-butyl 1-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B14879417.png)
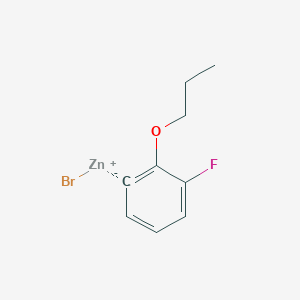
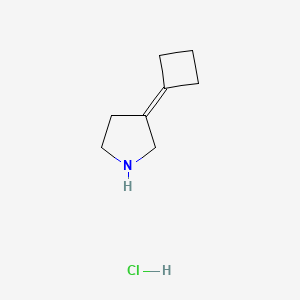
![4-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14879441.png)
![4-[4,6-Dioxo-2-(propylsulfanyl)-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B14879449.png)
